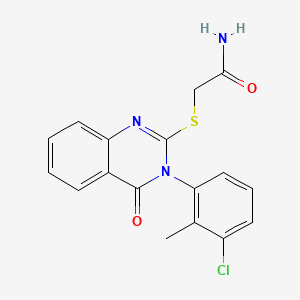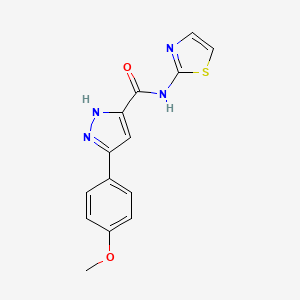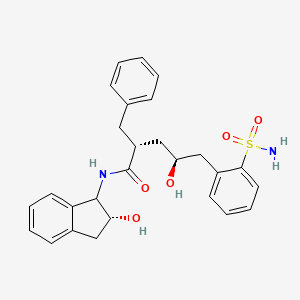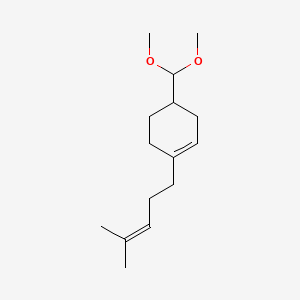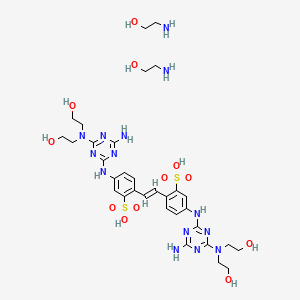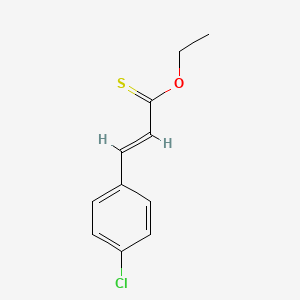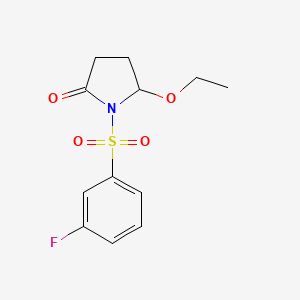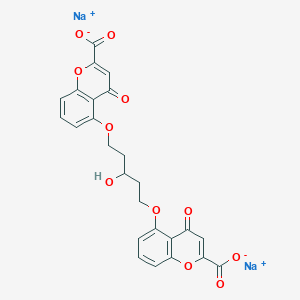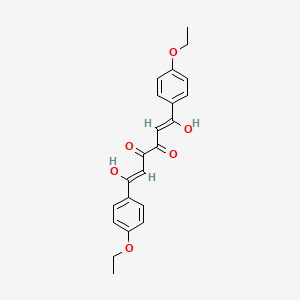
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N',N'-diethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride typically involves the reaction of 1,3-propanediamine with 2-chloroethyl chloride and diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation Reactions: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products formed are substituted amines and thiols.
Oxidation Reactions: The major products formed are oxidized derivatives of the compound.
Reduction Reactions: The major products formed are reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of biological molecules.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride involves the interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. This can result in various biological effects, including the inhibition of cell proliferation and the induction of cell death.
Comparación Con Compuestos Similares
1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride can be compared with other similar compounds, such as:
- 1,3-Propanediamine, N,N-bis(2-chloroethyl)-, dihydrochloride
- 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dimethyl-, dihydrochloride
- 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-dipropyl-, dihydrochloride
These compounds share similar chemical structures and properties but differ in their substituents. The unique combination of substituents in 1,3-Propanediamine, N,N-bis(2-chloroethyl)-N’,N’-diethyl-, dihydrochloride gives it distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
92846-45-2 |
|---|---|
Fórmula molecular |
C11H26Cl4N2 |
Peso molecular |
328.1 g/mol |
Nombre IUPAC |
N',N'-bis(2-chloroethyl)-N,N-diethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C11H24Cl2N2.2ClH/c1-3-14(4-2)8-5-9-15(10-6-12)11-7-13;;/h3-11H2,1-2H3;2*1H |
Clave InChI |
ITHJVXYIZJHTLZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN(CCCl)CCCl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



